Salicylidene mandelhydrazone

説明

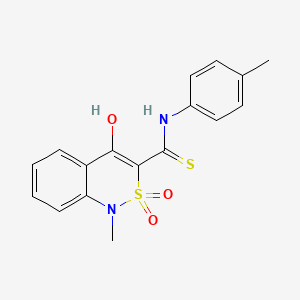

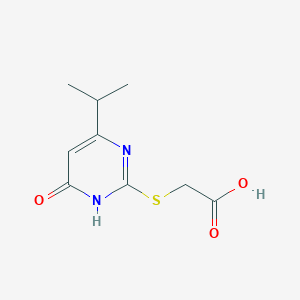

Salicylidene mandelhydrazone is a chemical compound with the molecular formula C15H14N2O3 . It has an average mass of 270.283 Da and a mono-isotopic mass of 270.100433 Da . It is also known by other names such as 2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide .

Synthesis Analysis

The synthesis of Salicylidene mandelhydrazone involves two synthesis methods . The reaction occurs in ethanol at 78 degrees Celsius for 0.6 hours . The yield of the product is approximately 90% . Another method involves the combination of suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .

Molecular Structure Analysis

Salicylidene mandelhydrazone contains a total of 35 bonds; 21 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 N hydrazine, 1 hydroxyl group, and 1 secondary alcohol .

Chemical Reactions Analysis

Salicylidene-based receptors, including Salicylidene mandelhydrazone, have been observed to undergo hydrolysis of imine (–N CH–) bonds in the presence of quaternary ammonium salts of halides and oxo-anions . The rate of hydrolysis is enhanced significantly in the presence of an anion .

Physical And Chemical Properties Analysis

Salicylidene mandelhydrazone has a density of 1.2±0.1 g/cm3, a molar refractivity of 75.2±0.5 cm3, and a molar volume of 218.4±7.0 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its polar surface area is 82 Å2, and its polarizability is 29.8±0.5 10-24 cm3 .

科学的研究の応用

Anion Receptors

Salicylidene mandelhydrazone is used in the development of colorimetric and fluorimetric anion sensors . These sensors are capable of detecting anions, negatively charged ions, in a solution. The compound undergoes hydrolysis of imine bonds in the presence of quaternary ammonium salts of halides and oxo-anions .

Antibacterial Activity

Hydrazone derivatives of Salicylidene mandelhydrazone have shown promising antibacterial activity . They have been tested against Staphylococcus aureus, Bacillus subtilus, and Escherichia coli, demonstrating appreciable antibacterial activities .

Cytotoxic Potential

These hydrazone derivatives also exhibit cytotoxic potential . They have been tested for cytotoxicity using a brine shrimp lethality test, which measures the lethal concentration (LC50). The results showed significant cytotoxic activity, suggesting potential applications in antitumorigenic therapy against various human cancer cells .

Synthesis of Quinazolines

Salicylidene mandelhydrazone is used in the synthesis of quinazolines . Quinazolines are a class of organic compounds with a wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis of Hydrazone-Schiff Bases

The compound is also used in the synthesis of hydrazone-Schiff bases . These bases are known for their diverse pharmacological benefits and are widely studied due to their ease of preparation .

Neural Stem Cell Research

As NSC-87863, the compound is used in neural stem cell research . It’s involved in the assessment of neural stem cell identity and health, contributing to the development of physiologically relevant cellular models for neurodegenerative diseases like Parkinson’s disease .

Neurodegenerative Disease Models

NSC-87863 is used in the development of neurodegenerative disease cell models targeted for Parkinson’s disease research . These models accelerate the discovery of disease mechanisms and drug targets, and serve a critical role in screening for clinical and therapeutic strategies .

Ischemic Stroke Therapy

Research suggests that NSC transplantation, involving NSC-87863, is an effective therapy for ischemic stroke . It works through multiple mechanisms, such as preservation of the blood-brain barrier, alleviation of neuroinflammation, enhanced neurogenesis and angiogenesis, and ultimately functional neurological recovery .

将来の方向性

Salicylidene mandelhydrazone and other salicylidene-based compounds have been studied for anion sensing applications . They are known for colorimetric detection of fluoride (F−) in aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (CH3CN) . Future research could focus on further understanding the mechanism of action of these compounds and exploring their potential applications.

作用機序

Target of Action

Salicylidene mandelhydrazone, also known as NSC-87863, is a compound that has been reported to target several bacterial proteins . These proteins are involved in the function of the type three secretion system (T3SS), a conserved protein injection organelle that is central to the virulence of many Gram-negative pathogens .

Mode of Action

The mode of action of salicylidene mandelhydrazone is believed to result from a synergistic effect arising from a perturbation of the function of several conserved proteins . This perturbation blocks the function of the T3SS, thereby inhibiting the virulence of the pathogens .

Biochemical Pathways

It is known that the compound interferes with the t3ss, a key component in the virulence mechanisms of many gram-negative bacteria . By blocking the T3SS, salicylidene mandelhydrazone disrupts the ability of these bacteria to inject effector proteins into host cells, thereby inhibiting their pathogenicity .

Result of Action

The primary result of the action of salicylidene mandelhydrazone is the inhibition of the T3SS in Gram-negative bacteria . This leads to a decrease in the virulence of these pathogens, as they are unable to effectively inject effector proteins into host cells .

特性

IUPAC Name |

2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-13-9-5-4-8-12(13)10-16-17-15(20)14(19)11-6-2-1-3-7-11/h1-10,14,18-19H,(H,17,20)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKXROBPWNTYIX-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide | |

CAS RN |

93733-59-6 | |

| Record name | MLS002694783 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate](/img/structure/B1417523.png)

![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)

![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)

![2-{1-[4-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1417545.png)